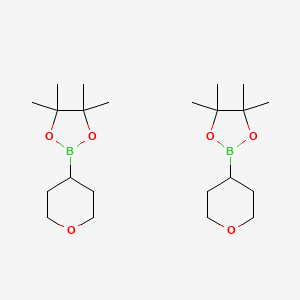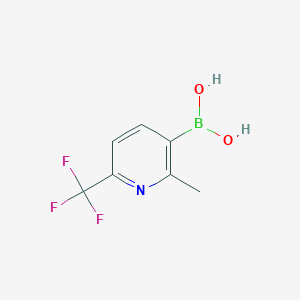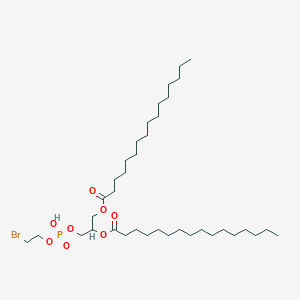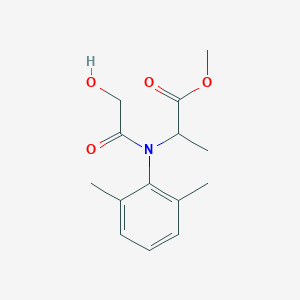
4,4,5,5-Tetramethyl-2-(tetrahydro-2h-pyran-4-yl)-1,3,2-dioxaborolane; tetrahydropyran-4-boronic acid pinacol ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4,5,5-Tetramethyl-2-(tetrahydro-2h-pyran-4-yl)-1,3,2-dioxaborolane, also known as tetrahydropyran-4-boronic acid pinacol ester, is a boronic ester commonly used in organic synthesis. Boronic esters are valuable intermediates in the formation of carbon-carbon bonds, particularly in Suzuki-Miyaura cross-coupling reactions. This compound features a boron atom bonded to two oxygen atoms and a tetrahydropyran ring, making it a versatile reagent in various chemical transformations.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-Tetramethyl-2-(tetrahydro-2h-pyran-4-yl)-1,3,2-dioxaborolane typically involves the reaction of tetrahydropyran-4-boronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the boronic ester. The general reaction scheme is as follows:
[ \text{Tetrahydropyran-4-boronic acid} + \text{Pinacol} \rightarrow \text{Tetrahydropyran-4-boronic acid pinacol ester} + \text{Water} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
4,4,5,5-Tetramethyl-2-(tetrahydro-2h-pyran-4-yl)-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Oxidation: The boronic ester can be oxidized to form boronic acids or other boron-containing compounds.
Reduction: Reduction reactions can convert the boronic ester to boranes or other reduced boron species.
Substitution: The boronic ester can participate in nucleophilic substitution reactions, where the boron atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, sodium perborate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium catalysts for cross-coupling reactions.
Major Products
Suzuki-Miyaura Coupling: Formation of biaryl compounds.
Oxidation Products: Boronic acids.
Reduction Products: Boranes.
Applications De Recherche Scientifique
4,4,5,5-Tetramethyl-2-(tetrahydro-2h-pyran-4-yl)-1,3,2-dioxaborolane is widely used in scientific research due to its versatility:
Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Utilized in the development of boron-containing drugs and diagnostic agents.
Industry: Applied in the production of advanced materials and polymers.
Mécanisme D'action
The mechanism by which 4,4,5,5-Tetramethyl-2-(tetrahydro-2h-pyran-4-yl)-1,3,2-dioxaborolane exerts its effects involves the formation of a boron-carbon bond. In Suzuki-Miyaura coupling, the boronic ester reacts with an aryl halide in the presence of a palladium catalyst and a base, leading to the formation of a biaryl compound. The key steps include:
Transmetalation: Transfer of the aryl group from the boron atom to the palladium catalyst.
Reductive Elimination: Formation of the carbon-carbon bond and regeneration of the palladium catalyst.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylboronic Acid Pinacol Ester: Another boronic ester used in cross-coupling reactions.
Methylboronic Acid Pinacol Ester: A simpler boronic ester with similar reactivity.
Vinylboronic Acid Pinacol Ester: Used in the synthesis of vinyl-containing compounds.
Uniqueness
4,4,5,5-Tetramethyl-2-(tetrahydro-2h-pyran-4-yl)-1,3,2-dioxaborolane is unique due to its tetrahydropyran ring, which imparts specific steric and electronic properties. This can influence its reactivity and selectivity in chemical reactions, making it a valuable reagent in organic synthesis.
Propriétés
Formule moléculaire |
C22H42B2O6 |
|---|---|
Poids moléculaire |
424.2 g/mol |
Nom IUPAC |
4,4,5,5-tetramethyl-2-(oxan-4-yl)-1,3,2-dioxaborolane |
InChI |
InChI=1S/2C11H21BO3/c2*1-10(2)11(3,4)15-12(14-10)9-5-7-13-8-6-9/h2*9H,5-8H2,1-4H3 |
Clé InChI |
SOXXWZWAXWQDEI-UHFFFAOYSA-N |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)C2CCOCC2.B1(OC(C(O1)(C)C)(C)C)C2CCOCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S)-2-methylbutanoic acid [(1S,7S,8S,8aR)-8-[2-[(2R,4S)-4-hydroxy-2-oxanyl]ethyl]-7-methyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] ester](/img/structure/B13412239.png)








![ethyl (2S,3S,4S,5R,6S)-6-[[(2S)-2-(3,4-dihydroxyphenyl)-5-hydroxy-4-oxo-2,3-dihydrochromen-7-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B13412314.png)
![2-(2',3'-Dihydrospiro[cyclopropane-1,1'-inden]-7'-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13412325.png)



